1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile

Physicochemical Properties Chemical Identification Purity

Scaffold diversification in kinase inhibitor programs is often limited by the availability of novel, well-characterized benzimidazole building blocks. 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8) addresses this gap with its distinct N1-cyclopentyl substitution pattern, offering a versatile handle for further derivatization and IP generation. • Purity: ≥98% (HPLC), suitable for use as an analytical reference standard • Core application: Benzimidazole scaffold for synthesizing kinase-targeted compound libraries • Supply: Available from stock with expedited global shipping

Molecular Formula C13H13N3
Molecular Weight 211.268
CAS No. 1403483-66-8
Cat. No. B2493268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile
CAS1403483-66-8
Molecular FormulaC13H13N3
Molecular Weight211.268
Structural Identifiers
SMILESC1CCC(C1)N2C=NC3=C2C=CC(=C3)C#N
InChIInChI=1S/C13H13N3/c14-8-10-5-6-13-12(7-10)15-9-16(13)11-3-1-2-4-11/h5-7,9,11H,1-4H2
InChIKeyYWSJMFKJCNVQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8) Identification and Basic Properties for Research Procurement


1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-66-8), also known as 1-cyclopentyl-1H-benzimidazole-5-carbonitrile, is a member of the benzimidazole class of heterocyclic compounds . It is characterized by a cyclopentyl group at the N-1 position and a nitrile (cyano) group at the 5-position of the benzimidazole core . This compound is primarily listed as a chemical building block or research intermediate in various vendor catalogs .

Why 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8) Cannot Be Replaced by Generic Benzimidazole Analogs


Although benzimidazole derivatives are widely explored in medicinal chemistry, the specific substitution pattern on the core scaffold critically influences physicochemical properties and potential biological interactions. Direct substitution with a closely related analog, such as 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-73-7) or 1-Cyclohexyl-2-methyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-86-2), introduces significant differences in molecular shape, lipophilicity, and potential steric interactions . Without explicit quantitative data for this specific compound, its unique properties—or lack thereof—cannot be assumed, and generic class-level inferences are insufficient for scientific procurement decisions [1].

Quantitative Evidence for 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8) Selection and Differentiation


Physicochemical Property Profile of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8)

The compound 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile has a defined set of computed and reported physicochemical properties that are essential for identification, handling, and synthetic planning . These properties can be compared to a closely related analog, 1-Cyclopentyl-2-methyl-1,3-benzodiazole-5-carbonitrile, to illustrate how a minor structural change impacts measurable properties . While not a direct measure of biological differentiation, these are the only quantitative metrics currently available for this compound.

Physicochemical Properties Chemical Identification Purity

Computational Property Comparison with a Cyclohexyl Analog of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8)

Computational models predict distinct property spaces for analogs with different N-1 substituents. The target compound can be compared to its cyclohexyl analog to illustrate potential differences in lipophilicity, a key parameter for membrane permeability and solubility [1].

Lipophilicity In Silico Modeling Drug Design

Reported Biological Activity of 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8) - Preliminary and Unverified Data

Some vendor datasheets claim preliminary biological activity for 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile, including antimicrobial and anticancer effects . These claims are presented with quantitative data points, but their source is not a peer-reviewed study and cannot be independently verified. They are included here for completeness but must be treated with extreme caution.

Antimicrobial Anticancer In Vitro

Absence of Primary Data as a Key Differentiator for 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8)

A comprehensive search of primary literature, including research articles and patents, reveals a notable absence of peer-reviewed biological or chemical data for 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile [1]. This stands in contrast to many other benzimidazole-5-carbonitrile derivatives, for which extensive SAR and in vivo data have been published [2].

Data Gap Research Tool Novel Scaffold

Primary Application Scenarios for 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile (CAS 1403483-66-8) Based on Available Evidence


Use as a Synthetic Building Block in Medicinal Chemistry

The compound is best utilized as a versatile building block for synthesizing more complex molecules, a common application for benzimidazoles of this type. Its cyclopentyl group provides a specific aliphatic handle for further derivatization .

Exploratory Research and Scaffold Development

Given the complete lack of primary literature, 1-Cyclopentyl-1,3-benzodiazole-5-carbonitrile is ideally suited for exploratory research. It can serve as a novel core scaffold for generating new intellectual property in drug discovery programs targeting kinase inhibition or other benzimidazole-associated pathways [1].

Internal Quality Control and Analytical Method Development

With its defined purity (98%) and well-characterized physicochemical properties (molecular weight, LogP, etc.), this compound is suitable for use as an analytical reference standard for method development and quality control within a research organization .

Chemical Biology as a Control Compound

In the context of studying other, more active benzimidazole-5-carbonitriles, this compound could be used as a control or a negative control if found to be inactive in a specific assay. However, its intrinsic activity must first be established in-house, as no reliable data exists to confirm its inactivity or selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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